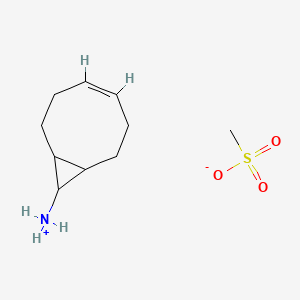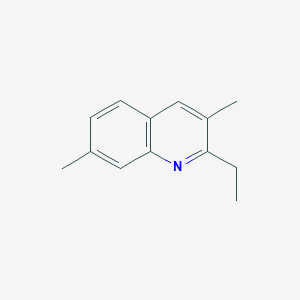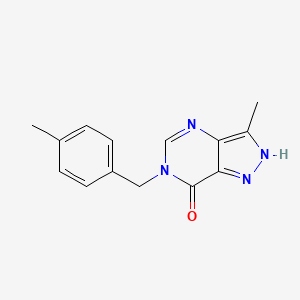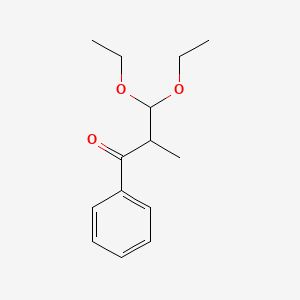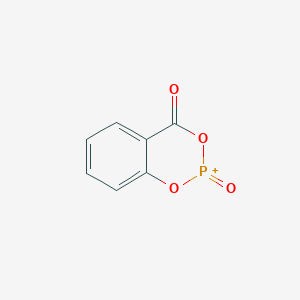![molecular formula C9H10ClNO B14428599 O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine CAS No. 82703-01-3](/img/structure/B14428599.png)
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine is a chemical compound characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine typically involves the reaction of 3-(4-chlorophenyl)prop-2-en-1-ol with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive species that modulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features and applications in nonlinear optics.
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: A compound with similar chlorophenyl and prop-2-en-1-yl groups, used in the synthesis of calmodulin inhibitors.
Uniqueness
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine is unique due to its hydroxylamine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine .
Propriétés
Numéro CAS |
82703-01-3 |
|---|---|
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
O-[3-(4-chlorophenyl)prop-2-enyl]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO/c10-9-5-3-8(4-6-9)2-1-7-12-11/h1-6H,7,11H2 |
Clé InChI |
YWJGDRGXROUZNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CCON)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


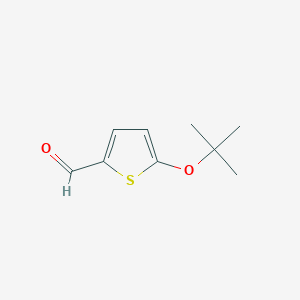
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
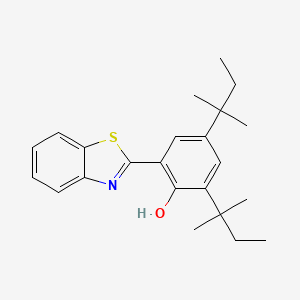
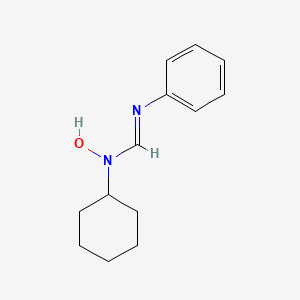
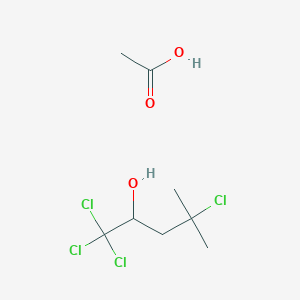
![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
